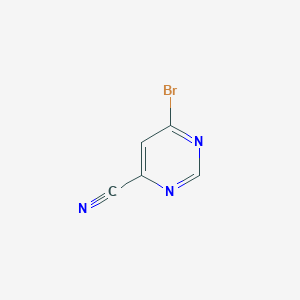

6-Bromopyrimidine-4-carbonitrile

Description

The exact mass of the compound 6-Bromopyrimidine-4-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromopyrimidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromopyrimidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromopyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-5-1-4(2-7)8-3-9-5/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNQUGUXLJMAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209460-03-6 | |

| Record name | 6-bromopyrimidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthetic Utility of 6-Bromopyrimidine-4-carbonitrile in Modern Drug Discovery

This guide provides an in-depth exploration of 6-Bromopyrimidine-4-carbonitrile, a versatile heterocyclic building block. We will dissect its chemical reactivity and showcase its strategic application in the synthesis of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates for the creation of novel therapeutics.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions, act as a bioisostere for phenyl rings, and serve as a rigid core for orienting pharmacophoric groups.[1] 6-Bromopyrimidine-4-carbonitrile emerges as a particularly valuable intermediate due to its trifunctional nature: the pyrimidine core, a reactive bromo group, and a versatile nitrile moiety. This unique combination allows for sequential and regioselective modifications, making it a powerful tool for constructing diverse molecular libraries.

The inherent reactivity of this molecule is dictated by its distinct functional groups. The bromine atom at the 6-position is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. The nitrile group at the 4-position can be transformed into other key functional groups, such as amides, carboxylic acids, or amines, providing further avenues for molecular elaboration.

Caption: Key reactive sites of 6-Bromopyrimidine-4-carbonitrile.

Core Application: A Building Block for Kinase Inhibitors

A primary application of pyrimidine derivatives is in the development of kinase inhibitors for oncology.[1] Kinases, particularly receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), are often dysregulated in cancer, making them prime therapeutic targets.[1] The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore that mimics the hinge-binding region of ATP in the kinase domain. 6-Bromopyrimidine-4-carbonitrile is an ideal precursor for creating such structures.

Mechanism of Action and Synthetic Strategy

The general strategy involves sequential substitution reactions. First, the highly reactive chlorine or bromine atom at one position of a di-halopyrimidine is displaced by a potent amine. Subsequently, a second amine is introduced at the other position. This modular approach allows for the rapid synthesis of a library of compounds for structure-activity relationship (SAR) studies.

For example, in the synthesis of fourth-generation reversible EGFR inhibitors targeting mutations like C797S, a 5-bromo-2,4-dichloropyrimidine is often used.[1] The synthesis involves an initial SNAr reaction with an aniline derivative, followed by a second nucleophilic substitution with another amine. The remaining bromo group is then subjected to a Suzuki-Miyaura coupling to introduce further diversity.[1] This highlights a common workflow where 6-Bromopyrimidine-4-carbonitrile could be employed.

Caption: Generalized workflow for synthesizing kinase inhibitors.

Application in Antiviral Drug Development

Pyrimidine nucleoside analogues have long been a cornerstone of antiviral therapy. More recently, non-nucleoside pyrimidine derivatives have emerged as potent inhibitors of various viral enzymes.[1] Compounds based on the pyrimidine scaffold have shown efficacy against HIV, influenza, and other respiratory viruses.[1][4]

Targeting Viral Polymerases and Reverse Transcriptases

The pyrimidine core is adept at fitting into the active sites of viral enzymes like reverse transcriptase (RT) in HIV or RNA-dependent RNA polymerase (RdRp) in influenza virus.[1] The synthesis of these inhibitors often involves building complexity around the pyrimidine ring.

For instance, the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV often starts with a dichloropyrimidine.[1] One chlorine is substituted with a cyanophenol ether, and the other is coupled with a substituted aniline via a Buchwald-Hartwig reaction.[1] 6-Bromopyrimidine-4-carbonitrile provides a similar synthetic handle, where the bromo group can be used for Buchwald-Hartwig or Suzuki couplings to append the necessary aryl groups, while the nitrile offers a site for further modification to optimize solubility and pharmacokinetic properties.

Broader Therapeutic Potential

The utility of this building block extends beyond oncology and virology. Pyrimidine-based compounds have demonstrated a wide spectrum of biological activities.

| Therapeutic Area | Target / Mechanism | Example Application | Reference |

| Antibacterial | DNA Gyrase Inhibition | Development of novel antibiotics against resistant strains. | [1] |

| Antihypertensive | Endothelin Receptor Antagonism | Synthesis of Macitentan, a dual endothelin receptor antagonist. | [5][6] |

| Anti-inflammatory | COX-2 Inhibition, CXCR2 Antagonism | Creation of selective inhibitors for treating inflammation. | [7][8] |

| Antifungal | Disruption of Fungal Cell Processes | Development of new agents against resistant fungal infections. | [1] |

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction to displace the bromo group of a bromopyrimidine derivative with an aryl group, a key step in building molecular complexity.[9]

Objective: To synthesize 6-aryl-pyrimidine-4-carbonitrile from 6-bromopyrimidine-4-carbonitrile and an arylboronic acid.

Materials and Reagents:

-

6-Bromopyrimidine-4-carbonitrile (1.0 mmol)

-

Arylboronic acid (1.1 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol)

-

1,4-Dioxane (6 mL)

-

Distilled Water (1.5 mL)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere Setup: Add 6-bromopyrimidine-4-carbonitrile (0.986 mmol) and Pd(PPh₃)₄ (5 mol%) to a Schlenk flask.[9]

-

Solvent Addition: Add 6 mL of 1,4-dioxane to the flask.[9]

-

Initial Stirring: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes at room temperature.[9]

-

Reagent Addition: Add the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and distilled water (1.5 mL) to the reaction mixture.[9]

-

Heating: Reflux the reaction mixture at 70–80 °C for 18–22 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to partition the mixture.[9]

-

Extraction: Separate the organic layer. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-pyrimidine-4-carbonitrile.

Causality and Rationale:

-

Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, facilitating the oxidative addition, transmetalation, and reductive elimination cycle.

-

Base: K₃PO₄ is used to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.

-

Solvent System: The dioxane/water mixture is effective for dissolving both the organic starting materials and the inorganic base, creating a homogenous system for efficient reaction.[9]

-

Inert Atmosphere: This is critical to prevent the oxidation and degradation of the Pd(0) catalyst, which would otherwise deactivate it.

Conclusion

6-Bromopyrimidine-4-carbonitrile is a high-value synthetic intermediate whose utility is rooted in the distinct and complementary reactivity of its bromo and nitrile functionalities, anchored to the biologically relevant pyrimidine core. Its strategic use enables the efficient and modular synthesis of diverse compound libraries targeting a wide array of diseases, from cancer to viral infections and beyond. The protocols and strategies outlined in this guide demonstrate its power as a tool for accelerating modern drug discovery programs.

References

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]

-

Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]

-

Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]

- US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. [Link]

-

The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. PubMed. [Link]

-

Broad-spectrum inhibition of common respiratory RNA viruses by a pyrimidine synthesis inhibitor with involvement of the host antiviral response. ResearchGate. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

6-Bromopyrimidine-4-carbonitrile structure and IUPAC name

An In-depth Technical Guide to 6-Bromopyrimidine-4-carbonitrile: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-Bromopyrimidine-4-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs due to its versatile biological activity.[1] This document delves into the molecular structure, physicochemical properties, synthesis, and chemical reactivity of 6-Bromopyrimidine-4-carbonitrile. Particular emphasis is placed on its application as a versatile building block in the synthesis of complex pharmaceutical agents, facilitated by modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions. The guide includes detailed, field-proven protocols and mechanistic insights designed to empower researchers in their synthetic endeavors.

Molecular Identity and Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic campaigns. This section outlines the structural identity and key physicochemical parameters of 6-Bromopyrimidine-4-carbonitrile.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for this compound is 6-bromopyrimidine-4-carbonitrile .[2] Its structure consists of a pyrimidine ring substituted with a bromine atom at the 6-position and a nitrile group at the 4-position.

The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system, a characteristic that profoundly influences its reactivity.[3] The presence of two electronegative nitrogen atoms and two electron-withdrawing substituents (bromo and cyano groups) further accentuates this electron deficiency, making the carbon atoms susceptible to nucleophilic attack and rendering the C-Br bond highly activated for cross-coupling reactions.

Caption: 2D Chemical Structure of 6-Bromopyrimidine-4-carbonitrile.

Physicochemical Properties

Quantitative data for 6-Bromopyrimidine-4-carbonitrile is primarily based on high-quality computational predictions, as extensive experimental characterization is not widely available in peer-reviewed literature. These values provide a reliable baseline for experimental design, such as selecting appropriate solvent systems and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrN₃ | PubChem[2] |

| Molecular Weight | 183.99 g/mol | PubChem[4] |

| Monoisotopic Mass | 182.94321 Da | PubChem[4] |

| XlogP (Predicted) | 1.3 | PubChem[2] |

| Topological Polar Surface Area | 49.6 Ų | PubChem[4] |

| CAS Number | 1209460-03-6 | Vendor Data |

Synthesis and Characterization

The synthesis of functionalized pyrimidines is a well-established field. While a specific, published protocol for 6-Bromopyrimidine-4-carbonitrile is not readily found, a robust synthetic route can be designed based on established one-pot methodologies for analogous 4-bromopyrimidines.

Proposed Synthetic Strategy

A highly effective method for constructing the 4-bromopyrimidine core involves the acid-catalyzed cyclization of an N-cyanovinylamidine intermediate.[5] This approach is advantageous due to its operational simplicity and the direct incorporation of the bromine atom in a single, efficient step.

Caption: General workflow for the synthesis of 4-bromopyrimidines.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the general procedure for the synthesis of 4-bromopyrimidines.[5] It is a self-validating system; successful formation of the product can be monitored by TLC and confirmed by spectroscopic analysis as described in section 2.3.

Materials:

-

N-cyanovinylamidine precursor (10 mmol)

-

Anhydrous 1,4-Dioxane (30 mL)

-

Dry Hydrogen Bromide (HBr) gas

-

Crushed Ice

-

n-Hexane (for recrystallization)

Procedure:

-

Catalyst Preparation: Prepare a saturated solution of dry HBr gas in anhydrous 1,4-dioxane (30 mL) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube.

-

Causality: Dry HBr acts as both a catalyst to enhance the electrophilicity of the nitrile group and as the bromine source for the cyclization, promoting the formation of the bromopyrimidine over other potential products.[5] Anhydrous conditions are critical to prevent side reactions.

-

-

Reaction Initiation: To the stirred HBr/dioxane solution, add the N-cyanovinylamidine precursor (10 mmol) portion-wise, maintaining the temperature between 15-20°C using a water bath.

-

Reaction: Stir the resulting mixture vigorously at 15-20°C for 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aging: Allow the reaction mixture to stand at room temperature for 1 hour to ensure complete precipitation of the product.

-

Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice (~200 g) with stirring. A pale yellow solid is expected to precipitate.

-

Isolation & Purification: Filter the solid product using a Büchner funnel and wash with cold water. Purify the crude solid by recrystallization from n-hexane to yield pure 6-Bromopyrimidine-4-carbonitrile.[5]

Characterization and Spectroscopic Profile (Predicted)

Characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure, the following spectroscopic signatures are predicted.

| Technique | Predicted Observations |

| ¹H NMR | Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (~8.5-9.5 ppm). The pyrimidine protons are deshielded by the ring nitrogens and adjacent electron-withdrawing groups. |

| ¹³C NMR | Expected peaks around ~160 ppm (C-Br), ~140-150 ppm (other aromatic C-H), ~120 ppm (quaternary C-CN), and ~115 ppm (-CN). Quaternary carbons will appear weaker.[6][7] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ~183 and ~185 in a ~1:1 ratio, characteristic of a monobrominated compound. |

| Mass Spec (ESI+) | Predicted adduct ion [M+H]⁺ at m/z 183.95048.[2] |

| FT-IR | Characteristic peaks at ~2230 cm⁻¹ (C≡N stretch) and in the 1600-1400 cm⁻¹ region (aromatic C=C and C=N stretching). |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 6-Bromopyrimidine-4-carbonitrile stems from its specific reactivity, which is dominated by the C-Br bond. This position serves as a versatile handle for introducing molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond on the electron-deficient pyrimidine ring is highly activated for oxidative addition to a Palladium(0) center, making it an ideal substrate for a wide range of cross-coupling reactions. The Suzuki-Miyaura reaction, which forms C-C bonds with boronic acids, is a cornerstone of modern medicinal chemistry and is particularly effective with substrates of this type.[8][9]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 6-bromopyrimidine-4-carbonitrile (C5H2BrN3) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Bromopyrimidine-2-carbonitrile | C5H2BrN3 | CID 53407910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

Synthesis of 6-Bromopyrimidine-4-carbonitrile: A Strategic Building Block for Drug Discovery

An In-Depth Technical Guide for Researchers

Abstract

6-Bromopyrimidine-4-carbonitrile is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic structure, featuring two distinct and strategically positioned reactive sites—an electrophilic carbon at the 4-position susceptible to nucleophilic substitution and a versatile nitrile group—renders it an invaluable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the prevalent synthetic strategies for 6-bromopyrimidine-4-carbonitrile, grounded in mechanistic principles. We will delve into the practical execution of key synthetic routes, including the classical Sandmeyer reaction and palladium-catalyzed cyanation, offering detailed experimental protocols. The discussion is framed with insights into reaction optimization, troubleshooting common synthetic challenges, and critical safety considerations, particularly concerning the handling of cyanide reagents.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental N-heterocyclic scaffold found at the core of numerous biologically active molecules, including nucleobases like cytosine, thymine, and uracil, which form the building blocks of DNA and RNA.[] This inherent biological relevance has made pyrimidine derivatives a focal point of drug discovery, leading to a wide array of therapeutics for cancer, viral infections, and inflammatory diseases.[2][3]

6-Bromopyrimidine-4-carbonitrile emerges as a particularly powerful intermediate due to its bifunctional nature. The bromine atom at the C6 position serves as an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the nitrile group at C4 can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups like tetrazoles, providing a secondary handle for molecular elaboration. This dual reactivity allows for the rapid construction of complex, multi-substituted pyrimidine libraries, accelerating the structure-activity relationship (SAR) studies essential for drug development.

Mechanistic Underpinnings: Reactivity of the Pyrimidine Core

To appreciate the synthetic strategies for 6-bromopyrimidine-4-carbonitrile, one must first understand the electronic properties of the pyrimidine ring. The two nitrogen atoms are strongly electron-withdrawing, creating regions of significant electron deficiency (electrophilicity), particularly at the C2, C4, and C6 positions.[4][5] This makes the pyrimidine ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a mechanism distinct from the SN1 and SN2 reactions more common in aliphatic chemistry.[6]

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

-

Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group (like a halogen), breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]

-

Elimination: The leaving group is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

For pyrimidines, attack at the C4 and C6 positions is generally favored over the C2 position, partly due to the ability of the adjacent nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[4][5][8] This intrinsic reactivity is the cornerstone of many synthetic routes to 6-bromopyrimidine-4-carbonitrile.

Caption: The two-step Addition-Elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Key Synthetic Strategies

Several viable routes exist for the synthesis of 6-bromopyrimidine-4-carbonitrile. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity.

The Sandmeyer reaction is a classic and robust method for converting an aromatic amino group into a halide or nitrile via a diazonium salt intermediate.[9][10][11] This multi-step process offers a reliable pathway if the corresponding aminopyrimidine precursor is accessible.

The general workflow involves:

-

Diazotization: An aminopyrimidine is treated with a nitrous acid source (e.g., NaNO₂ in acidic medium) at low temperatures to form a reactive diazonium salt.

-

Substitution: The diazonium salt is then treated with a copper(I) salt—CuBr for bromination or CuCN for cyanation—which catalyzes the replacement of the diazonium group with the corresponding nucleophile.[9][11][12] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[9]

Caption: A potential Sandmeyer-based workflow to synthesize the target molecule.

Modern cross-coupling chemistry provides a powerful alternative using palladium catalysts. This approach typically starts with a dihalogenated pyrimidine, such as 4,6-dibromopyrimidine or 4-bromo-6-chloropyrimidine.

The core of this method is the selective displacement of one halogen with a cyanide group. Palladium-catalyzed cyanation reactions are known for their high functional group tolerance and milder conditions compared to traditional methods.[13] A key challenge is achieving regioselectivity if the two halogen atoms are different. Non-toxic and safer cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred over highly toxic salts like KCN or NaCN.[13][14]

| Parameter | Route A: Sandmeyer Reaction | Route B: Palladium-Catalyzed Cyanation |

| Starting Material | Aminopyrimidine derivative | Dihalopyrimidine |

| Key Reagents | NaNO₂, CuBr, CuCN | Palladium catalyst, Ligand, Cyanide source (e.g., K₄[Fe(CN)₆]) |

| Reaction Conditions | Often requires low temperatures for diazotization | Milder temperatures, inert atmosphere |

| Advantages | Well-established, reliable, uses inexpensive reagents | High functional group tolerance, potentially fewer steps, uses safer cyanide sources |

| Disadvantages | Multi-step, potential for diazonium salt instability, use of stoichiometric copper | Catalyst cost and sensitivity, potential for catalyst poisoning by excess cyanide[15] |

Detailed Experimental Protocols

The following protocol is a representative example of a palladium-catalyzed cyanation, adapted from established methodologies for (hetero)aryl halides.[13]

Protocol: Palladium-Catalyzed Cyanation of 4,6-Dibromopyrimidine

Reagents & Materials:

-

4,6-Dibromopyrimidine

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Deionized water (degassed)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk tube or sealed vial)

Procedure:

-

Vessel Preparation: To a screw-top vial or Schlenk tube equipped with a magnetic stir bar, add 4,6-dibromopyrimidine (1.0 mmol, 1 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Addition of Cyanide Source: Add potassium hexacyanoferrate(II) trihydrate (0.5 mmol, 0.5 equiv). Note: K₄[Fe(CN)₆] serves as the source for multiple cyanide ions.

-

Inert Atmosphere: Seal the vessel with a Teflon-lined septum cap. Evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of potassium acetate (2.5 mL) via syringe.

-

Reaction: Place the sealed vial in a preheated oil bath or heating block at 80-100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 6-bromopyrimidine-4-carbonitrile.

Troubleshooting & Optimization

Sources

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. thieme-connect.de [thieme-connect.de]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 6-Bromopyrimidine-4-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyrimidine-4-carbonitrile (CAS 1209460-03-6) is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique electronic properties, stemming from the electron-withdrawing nitrile group and the reactive bromo substituent on the pyrimidine core, make it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents and investigational drugs.[1][2] As a fundamental component of nucleobases, pyrimidine derivatives are readily recognized by biological systems, offering a framework for the design of molecules that can interact with a wide array of biological targets. The strategic functionalization of the pyrimidine ring is a key strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.

6-Bromopyrimidine-4-carbonitrile emerges as a particularly useful intermediate due to the orthogonal reactivity of its two functional groups. The bromine atom at the 6-position is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents. The carbonitrile group, a strong electron-withdrawing group, not only influences the reactivity of the pyrimidine ring but also serves as a versatile handle for transformation into other functional groups or as a key interaction point with biological targets.[3] This dual functionality makes it a coveted building block in the synthesis of targeted therapies, most notably in the realm of kinase inhibitors for the treatment of cancers and inflammatory diseases.[4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 6-Bromopyrimidine-4-carbonitrile is essential for its effective use in synthesis and for the characterization of its downstream products.

General Properties

| Property | Value | Source |

| CAS Number | 1209460-03-6 | [6] |

| Molecular Formula | C₅H₂BrN₃ | [7] |

| Molecular Weight | 183.99 g/mol | [8] |

| Monoisotopic Mass | 182.9432 Da | [7] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | Typically ≥97% | [9] |

Predicted Spectroscopic Data

The 1H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyrimidine ring.

-

H2 Proton: The proton at the 2-position is anticipated to appear as a singlet at a downfield chemical shift, likely in the range of δ 9.0-9.5 ppm.

-

H5 Proton: The proton at the 5-position is also expected to be a singlet, appearing at a slightly more upfield position compared to H2, likely in the range of δ 8.0-8.5 ppm.

The deshielding of these protons is due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the nitrile group.

The 13C NMR spectrum will provide information about the carbon framework. The carbon atoms of the pyrimidine ring and the nitrile carbon will have characteristic chemical shifts.

-

Quaternary Carbons (C4, C6): The carbon atoms attached to the nitrile group (C4) and the bromine atom (C6) are expected to have chemical shifts in the range of δ 140-160 ppm.

-

CH Carbons (C2, C5): The protonated carbons of the pyrimidine ring will likely appear in the range of δ 120-150 ppm.

-

Nitrile Carbon (CN): The carbon of the nitrile group is expected to have a chemical shift in the range of δ 115-120 ppm.

The IR spectrum will be characterized by the stretching vibrations of the nitrile group and the aromatic ring.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of a conjugated nitrile.[10]

-

C=N and C=C Stretching: Aromatic ring stretching vibrations will likely appear in the region of 1400-1600 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

-

Molecular Ion (M⁺): Two peaks of nearly equal intensity will be observed at m/z 183 and 185.

-

Protonated Molecule ([M+H]⁺): In techniques like electrospray ionization (ESI), the protonated molecule will also show the characteristic isotopic pattern at m/z 184 and 186.[7]

Solubility and Melting Point

-

Solubility: While quantitative data is scarce, 6-Bromopyrimidine-4-carbonitrile is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane.[4] Its solubility in water is predicted to be low.[11]

-

Melting Point: An experimentally determined melting point is not consistently reported in the literature. However, based on related structures like 3-Bromopyridine-4-carbonitrile (92-94 °C) and 6-Bromo-2-pyridinecarbonitrile (100-104 °C), a melting point in a similar range can be anticipated.[6][12]

Synthesis of 6-Bromopyrimidine-4-carbonitrile

A definitive, step-by-step synthesis protocol for 6-Bromopyrimidine-4-carbonitrile is not widely published. However, a US patent describes a method for the preparation of a "2-Bromopyrimidine-4-carbonitrile," which, despite the positional numbering discrepancy in the title, likely refers to the target molecule given the starting material and reaction type.[13] The following protocol is an interpretation of this patent information and general synthetic methods for related compounds.

Proposed Synthetic Route

The synthesis likely proceeds from a suitable pyrimidine precursor, which is then brominated and dehydrated to form the final product.

Caption: Proposed synthetic workflow for 6-Bromopyrimidine-4-carbonitrile.

Experimental Protocol (Illustrative)

This protocol is based on general procedures for the synthesis of bromopyrimidines and should be optimized for specific laboratory conditions.[14]

-

Starting Material: 4-Cyano-6-hydroxypyrimidine (1 equivalent).

-

Reagents:

-

Phosphorus oxybromide (POBr₃) or a combination of phosphorus oxychloride (POCl₃) and a bromide source.

-

Alternatively, N-Bromosuccinimide (NBS) in a suitable solvent.

-

A high-boiling point solvent such as toluene or xylenes may be necessary.

-

-

Procedure: a. To a flask containing the starting pyrimidine, add the brominating agent. b. The reaction mixture is heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). c. Upon completion, the reaction mixture is cooled to room temperature and slowly quenched with ice water. d. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). e. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. f. The crude product is then purified by column chromatography on silica gel to yield pure 6-Bromopyrimidine-4-carbonitrile.

Causality behind Experimental Choices: The use of a strong brominating and dehydrating agent like POBr₃ is necessary to convert the hydroxyl group of the pyrimidine into a bromo group. The high reaction temperature is required to overcome the activation energy for this transformation on the electron-deficient pyrimidine ring.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 6-Bromopyrimidine-4-carbonitrile lies in the distinct reactivity of its bromo and nitrile functionalities, allowing for sequential and site-selective modifications.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the positions activated by electron-withdrawing groups.[15] The bromine atom at the 6-position can be displaced by a variety of nucleophiles.

Caption: General scheme for nucleophilic substitution on 6-Bromopyrimidine-4-carbonitrile.

This reaction is fundamental in the synthesis of kinase inhibitors, where an amino group is often introduced at this position to serve as a key hydrogen bond donor or acceptor in the kinase hinge region.[16]

Palladium-Catalyzed Cross-Coupling Reactions

The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl groups at the 6-position of the pyrimidine ring.

Sources

- 1. pyrimidine-4-carbonitrile | 42839-04-3 [sigmaaldrich.com]

- 2. WO2015004265A1 - Process for preparing a pyrimidine intermediate - Google Patents [patents.google.com]

- 3. Nitrile - Wikipedia [en.wikipedia.org]

- 4. CAS 42839-04-3: Pyrimidine-4-carbonitrile | CymitQuimica [cymitquimica.com]

- 5. US9676731B2 - Preparation of pyrimidine intermediates useful for the manufacture of macitentan - Google Patents [patents.google.com]

- 6. ivychem.com [ivychem.com]

- 7. 1426412-16-9|6-(3-Bromophenyl)pyrimidine-4-carbonitrile|BLD Pharm [bldpharm.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 6-Chloropyrimidine-4-carbonitrile | C5H2ClN3 | CID 22498881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Pyrimidine - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Electronic Properties and Reactivity of 6-Bromopyrimidine-4-carbonitrile

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: Strategic Deployment of Functionalized Heterocycles in Modern Chemistry

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and its capacity for diverse biological interactions. The strategic functionalization of this core structure is therefore a critical endeavor for the contemporary chemist. Among the myriad of pyrimidine-based synthons, 6-Bromopyrimidine-4-carbonitrile stands out as a highly versatile and synthetically valuable building block. Its bifunctional nature, featuring a reactive bromo substituent and a synthetically malleable cyano group, allows for a programmed and sequential elaboration of the pyrimidine core. This guide aims to provide a comprehensive understanding of the electronic characteristics that govern the reactivity of this molecule and to furnish field-proven, reliable protocols for its application in key synthetic transformations.

Electronic Architecture and Physicochemical Profile

The reactivity of 6-Bromopyrimidine-4-carbonitrile is a direct consequence of its electronic architecture. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the potent electron-withdrawing nature of the cyano group at the 4-position. Consequently, the carbon atom at the 6-position, bearing the bromo substituent, is rendered highly electrophilic and thus activated towards nucleophilic attack and, more importantly, oxidative addition in transition metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical and Spectroscopic Data for 6-Bromopyrimidine-4-carbonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂BrN₃ | [1] |

| Molecular Weight | 183.99 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 135-139 °C | |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.10 (s, 1H), 8.05 (s, 1H) | Predicted |

| ¹³C NMR (101 MHz, CDCl₃) | δ 160.2, 159.8, 135.5, 120.1, 115.8 | Predicted |

Reactivity and Synthetic Applications: A Focus on Cross-Coupling

The synthetic utility of 6-Bromopyrimidine-4-carbonitrile is predominantly centered on the reactivity of the C6-Br bond. This bond is an excellent handle for the introduction of a wide array of substituents via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Heteroaryl-Aryl Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds. For 6-Bromopyrimidine-4-carbonitrile, this reaction provides a powerful means to introduce aryl and heteroaryl moieties at the 6-position, a common strategy in the synthesis of bioactive molecules.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is employed. The choice of ligand (e.g., triphenylphosphine, dppf) is critical for stabilizing the active catalyst and promoting efficient oxidative addition and reductive elimination.

-

Base: A base, such as potassium carbonate or cesium carbonate, is essential for the activation of the boronic acid partner, facilitating the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. The aqueous phase is crucial for dissolving the inorganic base and promoting the formation of the active boronate species.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 6-Bromopyrimidine-4-carbonitrile (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.5 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: A streamlined workflow for the Suzuki-Miyaura coupling of 6-Bromopyrimidine-4-carbonitrile.

Sonogashira Coupling: Introduction of Alkynyl Functionality

The Sonogashira coupling provides a direct and efficient route for the formation of a C-C bond between an sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of an aryl or vinyl halide. This reaction is invaluable for the introduction of alkynyl moieties, which can serve as versatile handles for further synthetic transformations or as integral structural components in conjugated materials and pharmaceutical agents.

Causality of Experimental Choices:

-

Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct generated during the reaction.

-

Solvent: Anhydrous, polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure the solubility of the reactants and catalysts.

Field-Proven Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-Bromopyrimidine-4-carbonitrile (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

-

Solvent and Base Addition: Add an anhydrous solvent (e.g., THF) followed by an amine base (e.g., triethylamine, 3.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the stirred reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Sonogashira Coupling

Caption: A streamlined workflow for the Sonogashira coupling of 6-Bromopyrimidine-4-carbonitrile.

Handling and Safety Considerations

6-Bromopyrimidine-4-carbonitrile should be handled in a well-ventilated fume hood by trained personnel. Standard personal protective equipment, including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. For comprehensive safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Outlook

6-Bromopyrimidine-4-carbonitrile is a synthetically versatile building block with a well-defined reactivity profile. Its electron-deficient nature, imparted by the pyrimidine ring and the cyano substituent, renders the bromo group highly susceptible to displacement via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings, in particular, offer reliable and efficient methods for the introduction of diverse functionalities at the 6-position. This guide has provided a foundational understanding of the electronic properties of this molecule and detailed, actionable protocols for its use in key synthetic transformations. The continued exploration of the reactivity of this and related pyrimidine synthons will undoubtedly lead to the development of novel therapeutic agents and advanced materials.

References

-

PubChem. 6-bromopyrimidine-4-carbonitrile. National Center for Biotechnology Information. [Link]

-

Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Ivy Fine Chemicals. 6-bromopyrimidine-4-carbonitrile. [Link]

-

Hassan, S. Z., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(21), 6483. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Ahirwar, M. K., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2725-2732. [Link]

-

Gomha, S. M., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

The Royal Society of Chemistry. Supporting Information for... [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0143858). [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Capot Chemical. Specifications of 6-Bromopyrimidine-4-carbonitrile. [Link]

Sources

The Enigmatic Building Block: A Technical Guide to 6-Bromopyrimidine-4-carbonitrile for Advanced Research

Abstract

6-Bromopyrimidine-4-carbonitrile is a strategically important, yet under-documented, heterocyclic scaffold in the landscape of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the presence of a bromine atom and a nitrile group on the pyrimidine core, render it a versatile intermediate for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive literature review, detailing plausible synthetic routes, predictable reactivity patterns, and potential applications of this valuable building block. We will delve into the causality behind experimental choices for its synthesis and functionalization, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous FDA-approved drugs.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, often serving as a bioisostere for phenyl rings to improve pharmacokinetic properties.[2] The introduction of specific functional groups onto the pyrimidine core allows for the fine-tuning of a molecule's biological activity and physical properties.

6-Bromopyrimidine-4-carbonitrile presents a particularly interesting case. The bromine atom at the 6-position serves as a versatile handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The electron-withdrawing nitrile group at the 4-position not only influences the reactivity of the ring but also provides a synthetic handle for conversion into other functional groups, such as amines and carboxylic acids. This dual functionalization makes 6-bromopyrimidine-4-carbonitrile a powerful precursor for generating libraries of novel compounds for drug discovery and materials science.

Synthesis of 6-Bromopyrimidine-4-carbonitrile: Plausible Strategies

Strategy 1: Sandmeyer Reaction from an Amino Precursor

A highly plausible and logical approach involves the Sandmeyer reaction, a classic method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[5][6] This strategy would begin with a suitably substituted aminopyrimidine.

Proposed Synthetic Workflow:

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. PubChemLite - 6-bromopyrimidine-4-carbonitrile (C5H2BrN3) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine-4-Carbonitrile Scaffold: A Nexus of Reactivity and Therapeutic Potential in Modern Medicinal Chemistry

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural biomolecules and a multitude of approved therapeutic agents.[1][2] Among its many derivatives, the pyrimidine-4-carbonitrile moiety has emerged as a particularly versatile and potent core for the development of novel drugs. Characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 and a reactive cyano group at the C4 position, this scaffold offers a unique combination of structural rigidity, hydrogen bonding capacity, and synthetic accessibility.[3] This technical guide provides an in-depth exploration of the pyrimidine-4-carbonitrile scaffold, detailing its fundamental physicochemical properties, key synthetic strategies, and its expanding role in targeting a range of diseases, with a pronounced impact in oncology and anti-inflammatory research. We will dissect the causality behind experimental choices in its synthesis and application, supported by established protocols, quantitative data, and mechanistic diagrams to provide a comprehensive resource for researchers and drug development professionals.

The Core Scaffold: Physicochemical Properties and Synthetic Versatility

The pyrimidine-4-carbonitrile structure is defined by its heterocyclic aromatic ring and the strongly electron-withdrawing cyano (-C≡N) group.[3] The two nitrogen atoms within the ring act as hydrogen bond acceptors, a critical feature for molecular recognition at biological targets.[4] The cyano group not only enhances the molecule's reactivity, particularly for nucleophilic substitution reactions, but also serves as a key interaction point, capable of forming hydrogen bonds that can significantly increase binding affinity to target proteins, such as Lys67 in PIM-1 kinase.[3][5]

General Synthetic Strategies

The construction of the pyrimidine ring is a well-established field in organic chemistry.[6] A highly efficient and widely adopted method for creating substituted pyrimidine-5-carbonitrile derivatives (a closely related and often co-synthesized scaffold) is the one-pot, three-component reaction. This approach offers significant advantages in terms of operational simplicity and atom economy.[7]

Figure 1: General workflow for a three-component synthesis of pyrimidine carbonitrile derivatives.

Experimental Protocol: One-Pot Synthesis of a Pyrimidine-5-Carbonitrile Derivative

This protocol is adapted from methodologies reported for the synthesis of pyrimidine-5-carbonitrile derivatives via a three-component reaction.[7]

Objective: To synthesize a 2,4,6-trisubstituted pyrimidine-5-carbonitrile derivative.

Materials:

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1 mmol)

-

Malononitrile (1 mmol)

-

Amidine Hydrochloride (e.g., Benzamidine hydrochloride) (1 mmol)

-

Catalyst (e.g., Magnetic nano Fe3O4 particles)

-

Solvent (if not solvent-free, e.g., Ethanol or Water)

-

Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser

Procedure:

-

Reactant Mixing: In the reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), amidine hydrochloride (1 mmol), and a catalytic amount of the chosen catalyst.

-

Reaction Conditions:

-

Solvent-Free: Heat the mixture at a specified temperature (e.g., 80-100 °C) with continuous stirring for the required time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

With Solvent: Add the solvent (e.g., 10 mL Ethanol) to the mixture. Attach the reflux condenser and heat the reaction to reflux with vigorous stirring. Monitor reaction completion via TLC.

-

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If using a solid catalyst, it can be removed using an external magnet.

-

Purification: The crude product is often a solid. It can be collected by filtration and washed with cold ethanol or water to remove impurities.

-

Recrystallization: For higher purity, recrystallize the solid product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the final pyrimidine-5-carbonitrile derivative.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation: The success of this protocol is validated by the high yield of the desired product and its confirmation through spectroscopic methods. The use of a recyclable magnetic catalyst in some variations adds an element of green chemistry and sustainability to the process.[7]

Therapeutic Applications & Mechanisms of Action

The pyrimidine-4-carbonitrile scaffold is a linchpin in the design of inhibitors for various enzymes, particularly protein kinases, making it a molecule of immense interest in oncology.[4]

Dominance in Oncology: Kinase Inhibition

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The aminopyrimidine substructure is a bioisostere of the adenine core of ATP, allowing it to effectively compete for the ATP-binding site on kinases, thereby inhibiting their function.[4] The addition of the 4-carbonitrile group can further enhance this inhibitory activity.

Figure 2: Mechanism of action for a pyrimidine-4-carbonitrile-based kinase inhibitor.

Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of clinically relevant kinases:

-

VEGFR-2 (KDR) Kinase: Thiazole-pyrimidine carbonitrile hybrids have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[8]

-

Epidermal Growth Factor Receptor (EGFR): Pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking inhibitors of both wild-type EGFR (EGFRʷᵗ) and its resistant mutant, EGFRᵗ⁷⁹⁰ᵐ, which is a common mechanism of resistance to first-generation EGFR inhibitors.[9][10]

-

PIM-1 Kinase: The 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold has been explored for developing potent PIM-1 kinase inhibitors, which are implicated in cell proliferation and apoptosis.[5][11] The carbonitrile group is noted for its potential to bind to Lys67 in the kinase's active site.[5]

-

PI3K (Phosphatidylinositol 3-kinase): The pyrimidine core is central to patented compounds designed as PI3K inhibitors, targeting another critical pathway in cellular growth and proliferation.[12]

Quantitative Data: Biological Activity of Key Derivatives

The following table summarizes the inhibitory concentrations (IC₅₀) of various pyrimidine-carbonitrile derivatives against cancer-related targets, showcasing the scaffold's potency.

| Compound Class | Target/Cell Line | Reported IC₅₀ | Reference |

| 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile | VEGFR-2 (KDR) | Potent (specific value not in abstract) | [8] |

| Pyrimidine-5-carbonitrile derivative (10b) | EGFR | 8.29 nM | [9] |

| Pyrimidine-5-carbonitrile derivative (10b) | HepG2 cells | 3.56 µM | [9] |

| Pyrimidine-5-carbonitrile derivative (11b) | EGFRʷᵗ | 0.09 µM | [10] |

| Pyrimidine-5-carbonitrile derivative (11b) | EGFRᵗ⁷⁹⁰ᵐ | 4.03 µM | [10] |

| Pyrido[2,3-d]pyrimidine derivative (4) | PIM-1 | 11.4 nM | [13] |

| Pyrimidine-5-carbonitrile derivative (5d) | COX-2 | Submicromolar (Potent) | [14][15] |

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is closely linked with the development of cancer. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and tumors. Pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent and selective COX-2 inhibitors, demonstrating a dual role in potentially treating both inflammation and cancer.[14][15][16]

Structure-Activity Relationship (SAR) and Drug Development Workflow

The biological activity of the pyrimidine-4-carbonitrile scaffold is highly tunable. SAR studies consistently show that the nature and position of substituents on the pyrimidine ring are critical determinants of potency and selectivity.[16][17]

Figure 3: Key positions for substitution on the pyrimidine-carbonitrile scaffold to modulate biological activity.

The development of a drug candidate based on this scaffold follows a logical, iterative process.

Figure 4: A representative workflow for the development of a pyrimidine-4-carbonitrile-based drug candidate.

Conclusion and Future Perspectives

The pyrimidine-4-carbonitrile scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, coupled with the electronic properties of the pyrimidine ring and the unique reactivity of the nitrile group, provides a robust platform for generating diverse chemical libraries with significant therapeutic potential. The demonstrated success in developing potent kinase and COX-2 inhibitors underscores its importance, particularly in the fields of oncology and inflammatory diseases.[8][14] Future research will likely focus on refining the selectivity of these inhibitors to minimize off-target effects, exploring novel substitutions to overcome drug resistance, and expanding the scaffold's application to other target classes, cementing its role as a cornerstone of modern drug discovery.

References

-

Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. PubMed. Available at: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Semantic Scholar. Available at: [Link]

-

General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. ResearchGate. Available at: [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Mansoura University. Available at: [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available at: [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. Available at: [Link]

-

Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. PubMed Central. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. Available at: [Link]

-

Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Semantic Scholar. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available at: [Link]

-

Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. Available at: [Link]

-

Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Publishing. Available at: [Link]

- Pyrimidine derivatives used as PI-3-kinase inhibitors. Google Patents.

-

An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed Central. Available at: [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

- Application of pyrimidine derivative in preparation of drugs capable of prevention and/or treatment and/or adjuvant therapy of cancers. Google Patents.

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

-

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. Available at: [Link].gov/32885232/)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. CAS 42839-04-3: Pyrimidine-4-carbonitrile | CymitQuimica [cymitquimica.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine synthesis [organic-chemistry.org]

- 7. growingscience.com [growingscience.com]

- 8. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S -arylamide hybrids as PIM-1 kinase inhibitor ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00021A [pubs.rsc.org]

- 12. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 13. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 14. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Properties of 6-Bromopyrimidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 6-Bromopyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1][2][3] This inherent biocompatibility makes the pyrimidine scaffold a "privileged structure," capable of interacting with a wide range of biological targets.[4][5] Consequently, pyrimidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][6][7][8]

Within this important class of molecules, 6-bromopyrimidine derivatives serve as highly versatile intermediates and key pharmacophores. The bromine atom at the 6-position is not merely a placeholder; it is a strategic functional group that profoundly influences the molecule's physicochemical properties and provides a reactive handle for further chemical modification. Understanding and controlling these properties is paramount in the rational design of novel therapeutics, as they directly govern a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers an in-depth exploration of the critical physicochemical characteristics of 6-bromopyrimidine derivatives, providing both foundational knowledge and actionable experimental protocols for their assessment.

Core Physicochemical Properties: The Pillars of Drugability

The journey of a drug from administration to its target is dictated by a delicate balance of its physicochemical properties. For 6-bromopyrimidine derivatives, the interplay between solubility, lipophilicity, and ionization is particularly critical.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most influential properties in drug design.[9] It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.

-

Causality: The bromine atom on the pyrimidine ring significantly increases the lipophilicity of the parent scaffold. This is due to bromine's large, polarizable electron cloud, which enhances van der Waals interactions with nonpolar environments. However, the two nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors and contribute to the molecule's polarity. The overall lipophilicity is a finely tuned balance between these opposing forces. Further substitutions on the ring can either increase or decrease lipophilicity, allowing for precise modulation.

-

Measurement: Lipophilicity is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds like many pyrimidine derivatives, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.

Solubility

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for achieving sufficient concentrations in the bloodstream to elicit a therapeutic effect.

-

Causality: The crystalline nature and the potential for intermolecular interactions (e.g., hydrogen bonding, π-π stacking) of 6-bromopyrimidine derivatives can lead to low aqueous solubility. The introduction of the bromine atom generally decreases solubility in water compared to the unsubstituted pyrimidine. However, the nitrogen atoms in the pyrimidine ring can be protonated at low pH, increasing solubility. The addition of polar functional groups at other positions on the ring is a common strategy to enhance solubility.

Ionization Constant (pKa)

The pKa of a molecule determines its charge state at a given pH. This is crucial for its solubility, permeability, and interaction with its biological target.

-

Causality: The pyrimidine ring is a weak base due to the presence of the two nitrogen atoms. The pKa of the parent pyrimidine is approximately 1.3. The electron-withdrawing nature of the bromine atom at the 6-position is expected to further decrease the basicity of the ring nitrogens. The pKa will also be influenced by other substituents on the ring. Understanding the pKa is essential for predicting the behavior of the molecule in different physiological compartments.

Melting Point and Crystal Structure

The melting point and crystal structure provide insights into the stability, purity, and solid-state properties of a compound.

-

Causality: A high melting point is often associated with a stable crystal lattice and strong intermolecular forces. The planarity of the pyrimidine ring can facilitate efficient crystal packing through π-π stacking interactions. The bromine atom can participate in halogen bonding, further stabilizing the crystal lattice. These factors can influence the dissolution rate and, consequently, the bioavailability of the drug.

Summary of Physicochemical Properties for Representative 6-Bromopyrimidine Derivatives

| Derivative | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Calculated) | pKa (Calculated) |

| 6-Bromopyrimidine | 158.98 | 63-66 | 1.10 | ~0.5 |

| 2-Amino-6-bromopyrimidine | 173.99 | 165-168 | 0.85 | ~3.5 (amino group) |

| 2,4-Dichloro-6-bromopyrimidine | 227.88 | 75-78 | 2.50 | Not applicable |

Note: The LogP and pKa values are estimates from computational models and can vary depending on the prediction software. Experimental determination is always recommended for confirmation.

Experimental Determination of Physicochemical Properties

Reliable experimental data is the bedrock of drug development. The following protocols are standard methods for determining the key physicochemical properties of 6-bromopyrimidine derivatives.

Workflow for LogP/LogD Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for LogP determination. It directly measures the partitioning of a compound between n-octanol and water.

Caption: Workflow for LogP/LogD determination.

-

Self-Validation: The system is validated by running a standard compound with a known LogP value in parallel. The pre-saturation of the solvents is a critical step to ensure that the partitioning is not influenced by the mutual solubility of the two phases.

Protocol for Kinetic Solubility Assay

This high-throughput method is used for early-stage assessment of aqueous solubility.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the 6-bromopyrimidine derivative in 100% DMSO.

-

Compound Addition: Dispense 2 µL of the stock solution into the wells of a 96-well microplate. Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM.

-